(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride
Description
(S)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine derivative featuring a 3,4-dichlorophenyl substituent. This compound is structurally characterized by an ethylamine backbone with chlorine atoms at the 3- and 4-positions of the aromatic ring and an (S)-configured stereocenter. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRKULQEVDRNO-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679970 | |
| Record name | (1S)-1-(3,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823790-74-5 | |
| Record name | (1S)-1-(3,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
-
- 1,2-Dichlorobenzene reacts with valeroyl chloride in the presence of AlCl₃ to form (3,4-dichlorophenyl)propan-1-one.
- Optimal Conditions :
-
- Hydrogenation of the imine intermediate (Schiff base) using Pd/C or Pt/C under H₂ pressure (2–5 kgf/cm²).
- Critical Parameters :
Chiral Resolution of Racemic Mixtures
Classical Resolution with Tartaric Acid:
Enamide Synthesis:
- (3,4-Dichlorophenyl)propan-1-one is converted to an enamide via condensation with a chiral auxiliary (e.g., (R)-BINAP).
Catalytic Hydrogenation:
- Catalyst : Ru-BINAP complex for enantioselective reduction.
- Conditions :
- H₂ pressure: 50–100 bar.
- Solvent: THF or methanol.
- ee : >95% reported in analogous syntheses.
Grignard Reaction with 3,4-Dichlorobenzonitrile
Steps:
- Nitrile Formation :
- Hydrochloride Salt Formation :
- Yield : ~75% (literature data for analogous reactions).
Comparison of Methods
| Method | Key Advantages | Challenges | Yield | ee |
|---|---|---|---|---|
| Reductive Amination | Scalable, moderate cost | Requires chiral resolution step | 70–85% | Racemic |
| Tartaric Acid Resolution | High enantiopurity | Low overall yield due to recrystallization | 65–70% | >99% |
| Asymmetric Hydrogenation | Direct enantioselective synthesis | Expensive catalysts | 80–90% | >95% |
| Grignard Reaction | Simple two-step process | Requires toxic reagents (e.g., Mg) | 70–75% | Racemic |
Critical Considerations
- Purification : Azeotropic drying with ethanol/toluene removes residual solvents before hydrochloride salt formation.
- Stability : The hydrochloride salt is hygroscopic; storage under nitrogen is recommended.
- Regulatory Compliance : Residual Pd in API must be <10 ppm (ICH Q3D guidelines).
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alkane derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Applications in Scientific Research
(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride has a diverse range of applications across various fields:
Medicinal Chemistry
- Antidepressant Properties : This compound has been studied for its efficacy as a selective serotonin reuptake inhibitor (SSRI). Research indicates that it can significantly reduce depressive behaviors in animal models, suggesting potential use in treating mood disorders.
- Neuroprotection : Investigations into its neuroprotective effects have shown that it can mitigate neuronal damage in cell models subjected to oxidative stress, indicating its potential for treating neurodegenerative diseases.
Organic Synthesis
- Intermediate in Drug Development : It serves as an important intermediate in synthesizing various pharmaceuticals due to its chiral nature, which allows for the production of enantiomerically pure compounds.
Biochemical Assays
- Biological Activity Studies : The compound is utilized in biochemical assays to study its interactions with specific molecular targets, such as serotonin transporters. This interaction is crucial for understanding its role in modulating serotonin levels and influencing mood regulation.
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
-
Antidepressant Efficacy :
- A study on rats demonstrated that administration of this compound resulted in a significant reduction of depressive behaviors compared to control groups treated with saline. Behavioral tests such as the forced swim test (FST) and open field tests were employed to assess these effects.
-
Neuroprotection :
- Research involving corticosterone-induced lesions in PC12 cells indicated that this compound could effectively reduce neuronal damage. The protective effects were attributed to its ability to modulate oxidative stress pathways.
-
Cytotoxicity Assessment :
- In comparative studies of various phenethylamine derivatives, this compound exhibited a favorable safety profile, highlighting its potential for therapeutic use without significant cytotoxicity.
Mechanism of Action
The mechanism of action of (S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
Substitution patterns on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
Notes:
- Bromine substitution (as in 4-bromo-3-fluoro) may serve as a handle for further functionalization in medicinal chemistry .
Stereoisomeric Variants
Enantiomeric purity critically impacts pharmacological activity. Examples include:
Notes:
- The (R)-enantiomer of the propan-1-amine analog demonstrates how chain elongation affects molecular volume and binding pocket compatibility .
Alkyl Chain and Functional Group Modifications
Variations in the amine backbone or additional functional groups alter bioactivity:
Notes:
Biological Activity
(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride, also known by its CAS number 823790-74-5, is a chiral amine compound notable for its potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in various therapeutic areas, particularly in the treatment of mood disorders and neurodegenerative diseases.
- Molecular Formula : C8H10Cl2N
- Molecular Weight : 189.08 g/mol
- IUPAC Name : this compound
- CAS Number : 823790-74-5
The compound features a dichlorophenyl group attached to an ethanamine backbone, which is critical for its biological activity.
This compound primarily acts as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial in the modulation of serotonin levels in the brain, thereby influencing mood and emotional regulation. The compound's structure allows it to interact with the serotonin transporter (SERT), leading to increased serotonin availability in synaptic clefts.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant properties. In animal models, it has shown efficacy comparable to traditional SSRIs like fluoxetine. Notably, studies have reported reductions in immobility time during forced swim tests (FST), indicating enhanced antidepressant activity.
Neuroprotective Properties
In vitro studies utilizing PC12 cells (a model for neuronal function) have demonstrated that this compound can protect against glucocorticoid-induced neurotoxicity. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated across various cell lines. The compound exhibited low toxicity at therapeutic concentrations, making it a promising candidate for further development.
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HeLa | >100 | Non-cytotoxic at nanomolar levels |
| PC12 | 25 | Moderate protective effects |
| L02 | >100 | Low toxicity observed |
Structure-Activity Relationship (SAR)
The presence of the 3,4-dichlorophenyl moiety is essential for the biological activity of this compound. Variations in this structure can significantly alter its pharmacological profile. For instance, analogs lacking halogen substitutions often exhibit reduced binding affinity to SERT.
Case Studies and Research Findings
-
Antidepressant Efficacy :
A study conducted on rats demonstrated that administration of this compound significantly reduced depressive behaviors compared to control groups treated with saline. This was evidenced by behavioral tests such as the FST and open field tests. -
Neuroprotection :
Research involving corticosterone-induced lesions in PC12 cells showed that this compound could mitigate neuronal damage effectively. The protective effects were attributed to its ability to modulate oxidative stress pathways. -
Cytotoxicity Assessment :
In another study assessing various derivatives of phenethylamines, this compound was found to have a favorable safety profile compared to other tested compounds, highlighting its potential for therapeutic use without significant cytotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
